
H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH is a peptide consisting of the amino acids alanine, leucine, valine, glycine, threonine, and lysine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or alter protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH: is similar to other peptides with sequences like H-Ala-Gly-Ala-Thr-Lys-OH or H-Leu-Leu-Ala-Val-Gly-OH.
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist with a similar peptide structure.
Uniqueness
The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide sequence confers distinct properties and functions, making them valuable for targeted applications in research and therapy.
Propiedades
Número CAS |
184297-65-2 |
|---|---|
Fórmula molecular |
C38H70N10O11 |
Peso molecular |
843.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H70N10O11/c1-18(2)15-26(46-35(55)27(16-19(3)4)45-31(51)21(7)40)34(54)43-23(9)33(53)47-29(20(5)6)36(56)41-17-28(50)42-22(8)32(52)48-30(24(10)49)37(57)44-25(38(58)59)13-11-12-14-39/h18-27,29-30,49H,11-17,39-40H2,1-10H3,(H,41,56)(H,42,50)(H,43,54)(H,44,57)(H,45,51)(H,46,55)(H,47,53)(H,48,52)(H,58,59)/t21-,22-,23-,24+,25-,26-,27-,29-,30-/m0/s1 |
Clave InChI |
HCNGMUIGEIBKOI-ACFIYAFCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
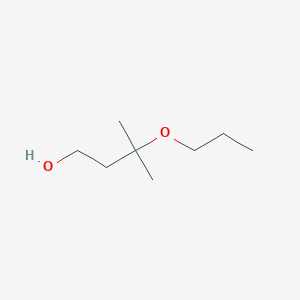
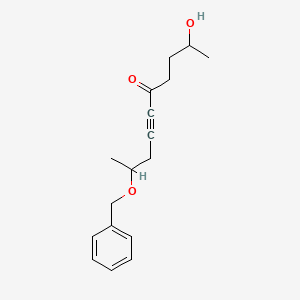
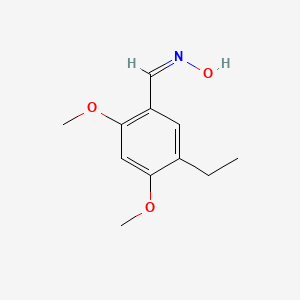
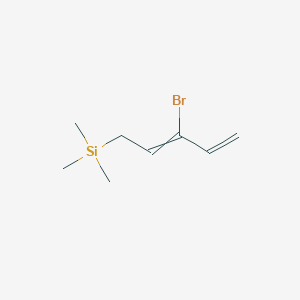
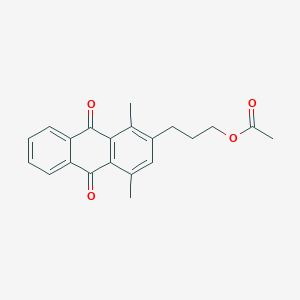

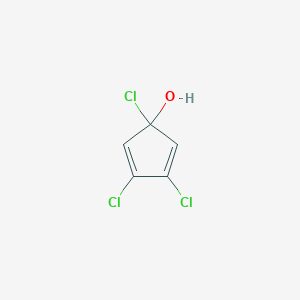
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
